1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine
Description
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine is a complex organic compound that features a pyrazole ring and a thiazole ring These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds
Properties
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-15-8-9-18(10-16(15)2)21-19(12-25-26-21)11-23-13-20-22(24-14-27-20)17-6-4-3-5-7-17/h3-10,12,14,23H,11,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYOLWHYXQYRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3=C(N=CS3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The thiazole ring can be synthesized separately through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The pyrazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)-3-(4-phenyl-1,3-thiazol-5-yl)urea
- 3-(3,4-dimethylphenyl)-5-(4-phenyl-1,3-thiazol-5-yl)-1H-pyrazole
- N-(4-phenyl-1,3-thiazol-5-yl)-1-(3,4-dimethylphenyl)acetamide
Uniqueness
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine is unique due to the combination of pyrazole and thiazole rings in a single molecule. This dual-ring structure provides a unique set of chemical and biological properties that are not found in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
